

Diisobutylaluminum Chloride: A Technical Guide to Solubility and Solvent Compatibility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisobutylaluminum chloride*

Cat. No.: B159372

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutylaluminum chloride (DIBAC) is a powerful organoaluminum reagent with significant applications in organic synthesis, particularly as a Lewis acid and co-catalyst. Its efficacy and safety in handling are critically dependent on its solubility and compatibility with various solvents. This technical guide provides a comprehensive overview of the solubility characteristics of DIBAC, detailing its compatibility with a range of common organic solvents. Due to the scarcity of publicly available quantitative solubility data, this document also furnishes a detailed experimental protocol for the determination of DIBAC solubility under inert atmosphere conditions, ensuring safe and accurate measurements for research and development applications.

Introduction

Diisobutylaluminum chloride, with the chemical formula $[(\text{CH}_3)_2\text{CHCH}_2]_2\text{AlCl}$, is a colorless liquid that is highly valued in chemical synthesis for its role in various reactions, including as a Ziegler-Natta type catalyst component.^[1] Its reactivity, however, necessitates careful handling and a thorough understanding of its interaction with different solvent systems. DIBAC is known to be highly reactive and pyrophoric, igniting spontaneously in air, and reacting violently with water and other protic solvents.^{[1][2][3][4]} Therefore, the selection of an appropriate solvent is paramount for controlling reaction kinetics, ensuring the stability of the reagent, and maintaining a safe operating environment.

Physicochemical Properties

A summary of the key physicochemical properties of **Diisobutylaluminum chloride** is presented in Table 1. This data is essential for its handling and for understanding its behavior in solution.

Table 1: Physicochemical Properties of **Diisobutylaluminum Chloride**

Property	Value
Molecular Formula	C ₈ H ₁₈ AlCl
Molecular Weight	176.66 g/mol
Appearance	Colorless liquid[1][5]
Density	0.905 g/mL at 25 °C[1][6]
Melting Point	-40 °C[1][6]
Boiling Point	152 °C at 10 mmHg[1][6]
Flash Point	-18 °C[1]

Solvent Compatibility and Solubility

The solubility of **Diisobutylaluminum chloride** is dictated by its chemical structure, which lends itself to dissolution in non-polar organic solvents. Conversely, its high reactivity leads to incompatibility with protic and certain polar solvents.

Compatible Solvents

DIBAC is soluble in a range of non-polar organic solvents. This compatibility is the basis for its commercial availability as solutions in these solvents. While specific quantitative solubility data is not widely published, qualitative descriptions of its solubility are well-documented.

Table 2: Compatible Solvents for **Diisobutylaluminum Chloride**

Solvent Class	Specific Solvents	Qualitative Solubility
Aromatic Hydrocarbons	Toluene, Benzene	Soluble[1][5][7]
Saturated Aliphatic Hydrocarbons	Hexane, Heptane	Soluble[1][5][7]
Cycloaliphatic Hydrocarbons	Cyclohexane	Soluble[1]
Ethers	Diethyl ether	Soluble[1]

Incompatible Solvents and Reagents

The high reactivity of DIBAC renders it incompatible with a variety of common laboratory solvents and reagents. Contact with these substances can lead to violent reactions, degradation of the reagent, and the creation of hazardous byproducts.

Table 3: Incompatible Solvents and Reagents for **Diisobutylaluminum Chloride**

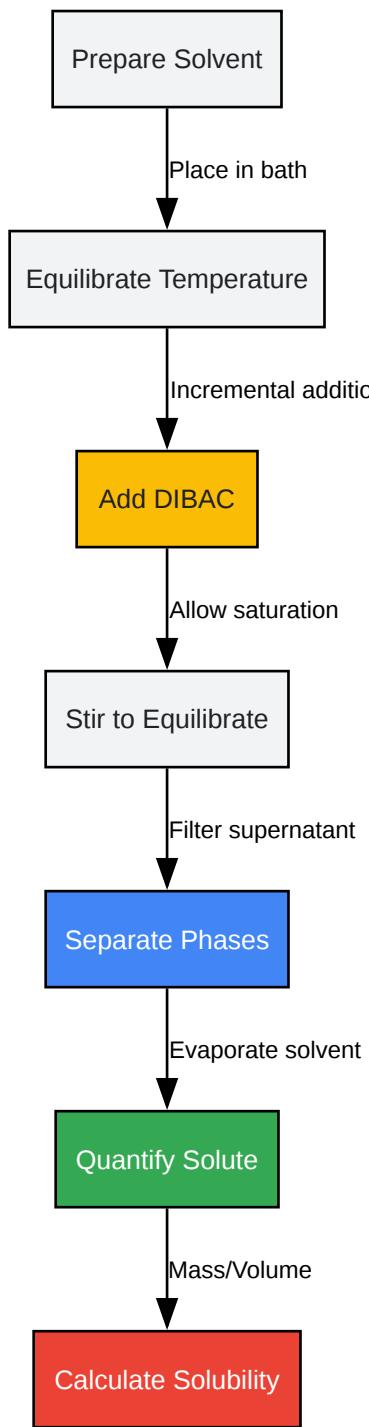
Substance Class	Specific Examples	Hazard
Water	Water, atmospheric moisture	Reacts violently[1][2][8]
Protic Solvents	Alcohols (e.g., methanol, ethanol), Amines	Reacts rapidly and violently[1][3]
Acids	Mineral acids, organic acids	Violent reaction
Oxygen and Oxidizing Agents	Air, peroxides	Pyrophoric (ignites in air), violent reaction
Carbon Dioxide	Carbon dioxide	Reacts

Experimental Protocol: Determination of Solubility

The following protocol outlines a safe and effective method for determining the quantitative solubility of **Diisobutylaluminum chloride** in a compatible organic solvent under an inert atmosphere. This procedure is designed for researchers who need to establish precise solubility data for their specific applications.

Safety Precautions

- **Inert Atmosphere:** All manipulations of DIBAC must be performed under an inert atmosphere (e.g., dry nitrogen or argon) using Schlenk line or glovebox techniques.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including flame-retardant laboratory coat, safety goggles, face shield, and chemical-resistant gloves.
- **Ventilation:** Work in a well-ventilated fume hood.
- **Quenching:** Have appropriate quenching agents (e.g., dry sand, powdered limestone) and a Class D fire extinguisher readily available.


Materials and Equipment

- **Diisobutylaluminum chloride** (neat or as a solution of known concentration)
- Anhydrous, deoxygenated solvent of interest (e.g., hexane, toluene)
- Schlenk flask with a magnetic stir bar
- Gas-tight syringes and needles
- Septa
- Cannula
- Analytical balance (readable to 0.1 mg)
- Thermostatically controlled bath
- Filtration apparatus (e.g., filter cannula with a fine porosity frit)
- Pre-weighed collection flask

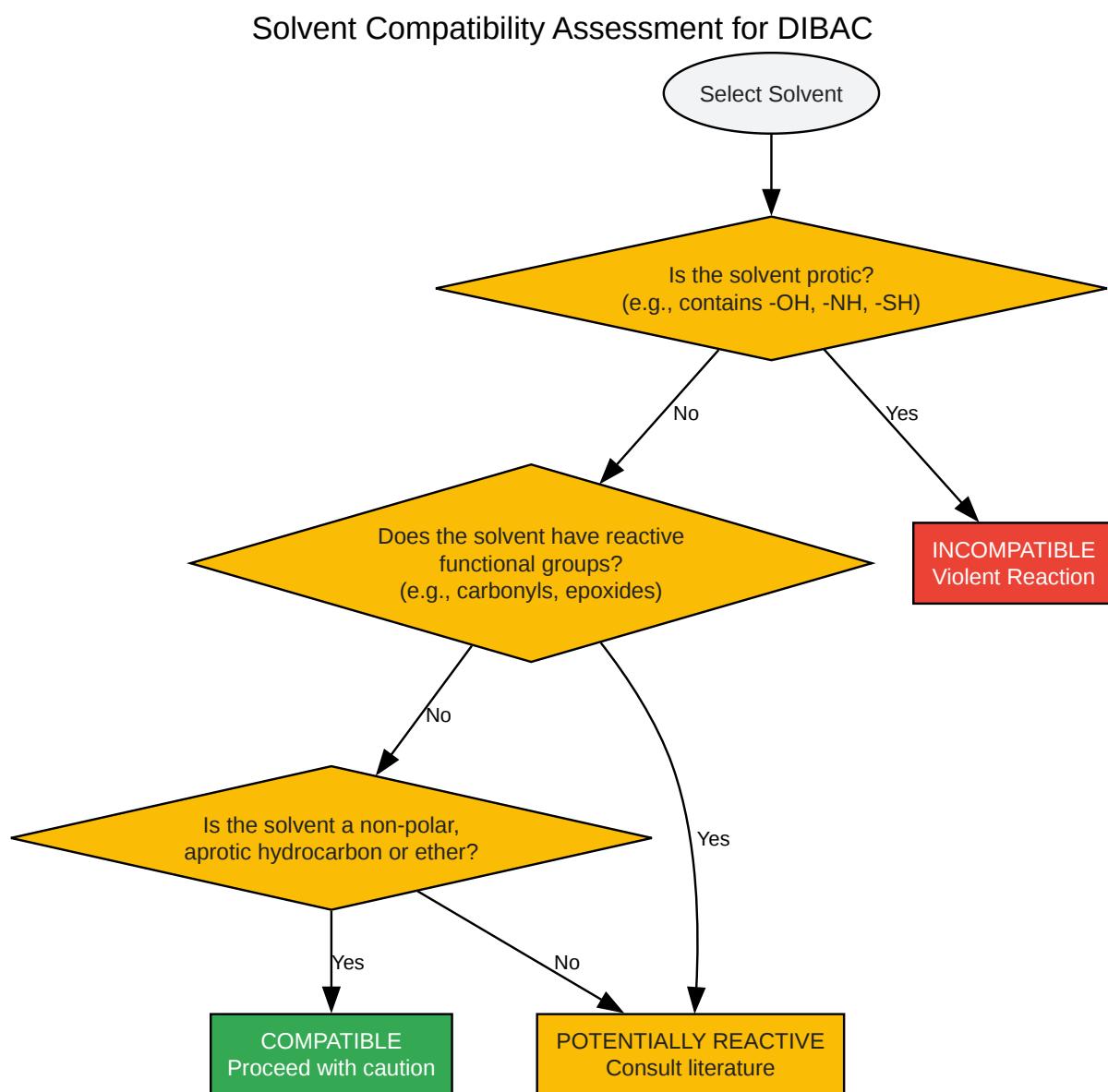
Experimental Workflow

The logical workflow for determining the solubility of DIBAC is depicted in the following diagram.

Solubility Determination Workflow for DIBAC

[Click to download full resolution via product page](#)

Caption: Workflow for the safe determination of DIBAC solubility.


Step-by-Step Procedure

- Preparation:
 - Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.
 - Place a known volume of the anhydrous, deoxygenated solvent into a pre-weighed Schlenk flask equipped with a magnetic stir bar.
 - Seal the flask with a septum and place it in a thermostatically controlled bath set to the desired temperature. Allow the solvent to reach thermal equilibrium.
- Saturation:
 - Carefully add small, known volumes or weights of **Diisobutylaluminum chloride** to the stirring solvent using a gas-tight syringe.
 - Continue adding DIBAC until a slight cloudiness or the formation of a second liquid phase persists, indicating that the solution is saturated.
 - Allow the mixture to stir at a constant temperature for an extended period (e.g., 2-4 hours) to ensure equilibrium is reached.
- Separation and Quantification:
 - Turn off the stirring and allow the undissolved DIBAC to settle.
 - Using a filter cannula, carefully transfer a known volume of the clear, saturated supernatant to a second pre-weighed Schlenk flask under a positive pressure of inert gas.
 - Remove the solvent from the second flask under vacuum to leave behind the dissolved DIBAC residue.
 - Carefully weigh the flask containing the DIBAC residue. The difference between this weight and the initial weight of the flask is the mass of DIBAC that was dissolved in the known volume of the supernatant.
- Calculation:
 - Calculate the solubility using the following formula:

- Solubility (g/100 mL) = (Mass of DIBAC residue (g) / Volume of supernatant (mL)) * 100

Signaling Pathways and Logical Relationships

The decision-making process for solvent selection with DIBAC is critical for experimental success and safety. The following diagram illustrates the logical pathway for assessing solvent compatibility.

[Click to download full resolution via product page](#)

Caption: Logical flow for evaluating solvent compatibility with DIBAC.

Conclusion

The selection of an appropriate solvent is a critical parameter in the successful and safe utilization of **Diisobutylaluminum chloride**. This guide has summarized the known compatible and incompatible solvent classes for DIBAC. Due to the lack of readily available quantitative solubility data, a detailed and safe experimental protocol for its determination has been provided. By following these guidelines, researchers, scientists, and drug development professionals can confidently and safely handle DIBAC, ensuring the integrity of their experiments and the safety of their laboratory environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DIISOBUTYLALUMINUM CHLORIDE | 1779-25-5 [chemicalbook.com]
- 2. DIISOBUTYLALUMINUM CHLORIDE CAS#: 1779-25-5 [m.chemicalbook.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Diisobutylaluminum chloride [jsmochem.com]
- 6. agapie.caltech.edu [agapie.caltech.edu]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Diisobutylaluminum Chloride: A Technical Guide to Solubility and Solvent Compatibility]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b159372#solubility-and-solvent-compatibility-of-diisobutylaluminum-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com